molecular formula C23H22ClNO6 B11151098 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11151098
M. Wt: 443.9 g/mol
InChI Key: IXFHJTKQKDZMFY-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with chloro, ethyl, and benzyloxycarbonylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactionsThe final step involves the coupling of the chromenone derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone compounds .

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonylamino group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the benzyloxycarbonylamino group at the 7-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22ClNO6/c1-2-16-11-22(27)30-19-13-20(18(24)12-17(16)19)31-21(26)9-6-10-25-23(28)29-14-15-7-4-3-5-8-15/h3-5,7-8,11-13H,2,6,9-10,14H2,1H3,(H,25,28)

InChI Key

IXFHJTKQKDZMFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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